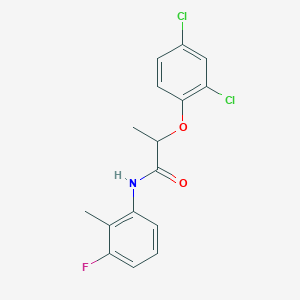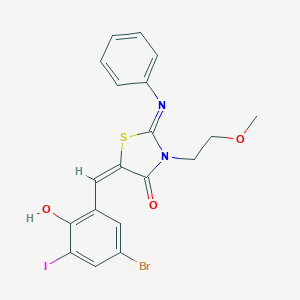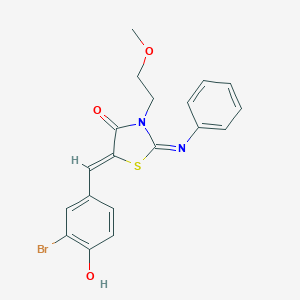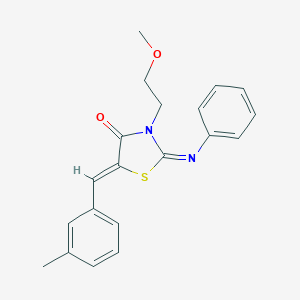
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide compounds and is structurally similar to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).
Mécanisme D'action
The mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In a study by Wu et al. (2020), DFP-10825 was found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in a mouse model of acute lung injury. In another study by Wang et al. (2021), DFP-10825 was shown to induce apoptosis and cell cycle arrest in breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising therapeutic effects in various scientific research studies. However, there are also limitations to its use in lab experiments. DFP-10825 is not yet approved for clinical use, and its safety and efficacy in humans are not fully understood. Furthermore, the mechanism of action of DFP-10825 is not fully elucidated, and more research is needed to understand its therapeutic potential fully.
Orientations Futures
DFP-10825 has shown potential for various therapeutic applications, and there are several future directions for research. One direction is to investigate its efficacy in other types of cancer. Another direction is to study its potential for treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, more research is needed to understand the mechanism of action of DFP-10825 fully and to identify potential drug targets for its therapeutic effects.
Conclusion:
In conclusion, DFP-10825 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has shown promising anti-inflammatory, analgesic, and anti-cancer effects in various studies. However, more research is needed to understand its mechanism of action fully and to identify potential drug targets for its therapeutic effects. DFP-10825 has several advantages for lab experiments, but its safety and efficacy in humans are not yet fully understood.
Méthodes De Synthèse
The synthesis of DFP-10825 involves the reaction between 2,4-dichlorophenoxyacetic acid and 3-fluoro-2-methylaniline in the presence of N,N-dimethylformamide and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride. The reaction yields DFP-10825 as a white solid with a melting point of 136-138°C.
Applications De Recherche Scientifique
DFP-10825 has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Wang et al. (2021), DFP-10825 was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. In another study by Wu et al. (2020), DFP-10825 was shown to have anti-inflammatory and analgesic effects in a mouse model of acute lung injury.
Propriétés
Formule moléculaire |
C16H14Cl2FNO2 |
|---|---|
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(3-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H14Cl2FNO2/c1-9-13(19)4-3-5-14(9)20-16(21)10(2)22-15-7-6-11(17)8-12(15)18/h3-8,10H,1-2H3,(H,20,21) |
Clé InChI |
OFGVUGPAMUIZSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=C(C=CC=C1F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)

![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)